molecular formula C26H48N8O10 B12517338 Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine CAS No. 684269-34-9

Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine

Cat. No.: B12517338
CAS No.: 684269-34-9
M. Wt: 632.7 g/mol
InChI Key: PMTTUQGSVXQPNX-LUPLAARDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine is a synthetic peptide composed of six amino acids: glycine, leucine, lysine, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (threonine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (threonine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, glycine, leucine, glycine, glycine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with activated carboxyl groups (e.g., N-hydroxysuccinimide esters) under coupling conditions.

Major Products

    Oxidation: Hydroxylated peptides.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the development of biosensors and as a component in biotechnological processes.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another synthetic peptide with potential neuroprotective effects.

    Glycylglycyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-lysyl-L-lysyl-L-leucyl-L-α-glutamylglycyl-L: A longer peptide with different amino acid composition.

Uniqueness

Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine is unique due to its specific sequence and the presence of two threonine residues, which may confer distinct biochemical properties. Its relatively short length and specific amino acid composition make it a valuable tool for studying peptide interactions and developing peptide-based applications.

Properties

CAS No.

684269-34-9

Molecular Formula

C26H48N8O10

Molecular Weight

632.7 g/mol

IUPAC Name

(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C26H48N8O10/c1-13(2)9-17(32-19(38)11-29-18(37)10-28)23(40)30-12-20(39)31-16(7-5-6-8-27)24(41)33-21(14(3)35)25(42)34-22(15(4)36)26(43)44/h13-17,21-22,35-36H,5-12,27-28H2,1-4H3,(H,29,37)(H,30,40)(H,31,39)(H,32,38)(H,33,41)(H,34,42)(H,43,44)/t14-,15-,16+,17+,21+,22+/m1/s1

InChI Key

PMTTUQGSVXQPNX-LUPLAARDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.